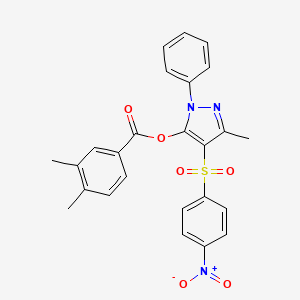

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Description

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a pyrazole derivative characterized by a complex substitution pattern. Its core structure includes:

- A 3-methyl group at position 3 of the pyrazole ring.

- A (4-nitrophenyl)sulfonyl group at position 4, introducing strong electron-withdrawing effects due to the nitro (-NO₂) and sulfonyl (-SO₂) moieties.

- A phenyl group at position 1, contributing aromatic bulk.

- A 3,4-dimethylbenzoate ester at position 5, influencing lipophilicity and steric interactions.

The sulfonyl group enhances stability and polarity compared to thioether analogs, while the dimethylbenzoate ester may modulate metabolic resistance .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S/c1-16-9-10-19(15-17(16)2)25(29)34-24-23(18(3)26-27(24)20-7-5-4-6-8-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYMONSCFLWMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The molecular formula of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is . Its structure features a pyrazole core substituted with a nitrophenyl sulfonyl group and a dimethylbenzoate moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 463.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. The presence of the nitrophenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro studies have shown that compounds with similar structures can reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Molecular docking studies have suggested that 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate may inhibit pro-inflammatory pathways by blocking specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .

The proposed mechanism of action for this compound involves:

- Electrophilic Attack : The electrophilic nature of the nitro group allows it to interact with nucleophiles in biological systems, potentially leading to the modification of target proteins.

- Enzyme Inhibition : By binding to active sites on enzymes involved in inflammatory processes, the compound can effectively reduce their activity.

- Radical Scavenging : The antioxidant properties are attributed to the ability of the pyrazole ring to donate electrons and neutralize free radicals.

Study 1: Antioxidant Activity Assessment

A study conducted on various pyrazole derivatives demonstrated that compounds with similar substituents showed enhanced antioxidant capabilities when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated a significant reduction in radical concentration, suggesting that the compound could be a potent antioxidant agent .

Study 2: Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound effectively modulates inflammatory responses at the cellular level .

Comparison with Similar Compounds

Research Findings and Implications

- Stability : Sulfonyl groups (as in the main compound) are more oxidation-resistant than sulfinyl or sulfanyl groups, making them preferable in drug design for prolonged activity .

- Target Selectivity : The 3,4-dimethylbenzoate ester’s steric effects may reduce off-target interactions compared to smaller esters like furan-2-carboxylate .

- Unresolved Questions: Limited data exist on the main compound’s biological activity. Further studies could explore its pharmacokinetics and binding affinity against targets like cyclooxygenase (COX) or tyrosine kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.